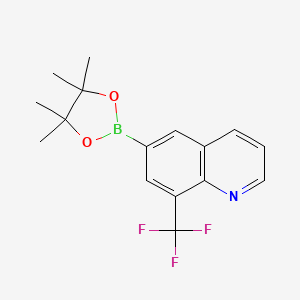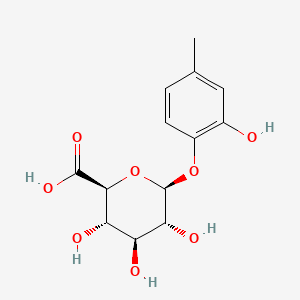
2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid is a glucuronated metabolite of dietary phenolic compounds. It is known for its role in the metabolism of phenolic substances in the human body. The compound has a molecular formula of C13H16O8 and a molecular weight of 300.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid typically involves the glucuronidation of 2-Hydroxy-4-methylphenol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, while chemical methods may involve the use of glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound is less common and typically relies on chemical synthesis methods. The process involves the protection of hydroxyl groups, selective glucuronidation, and subsequent deprotection steps to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of glucuronidation processes.
Biology: Investigated for its role in the metabolism of phenolic compounds in biological systems.
Medicine: Studied for its potential therapeutic effects and as a biomarker for dietary phenolic intake.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid involves its role as a glucuronidated metabolite. It is formed through the conjugation of glucuronic acid with 2-Hydroxy-4-methylphenol, facilitated by UDP-glucuronosyltransferase enzymes. This process enhances the solubility and excretion of phenolic compounds in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyphenyl beta-D-glucopyranosiduronic Acid
- 4-Methylphenyl beta-D-glucopyranosiduronic Acid
- 2-Hydroxy-4-methylphenyl sulfate
Uniqueness
2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid is unique due to its specific structure, which includes both a hydroxyl group and a methyl group on the phenyl ring, as well as a glucuronic acid moiety. This combination of functional groups contributes to its distinct chemical properties and biological activities .
Propriétés
Formule moléculaire |
C13H16O8 |
|---|---|
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxy-4-methylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H16O8/c1-5-2-3-7(6(14)4-5)20-13-10(17)8(15)9(16)11(21-13)12(18)19/h2-4,8-11,13-17H,1H3,(H,18,19)/t8-,9-,10+,11-,13+/m0/s1 |
Clé InChI |
PLHZIQGSGAGOQO-XPORZQOISA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
SMILES canonique |
CC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



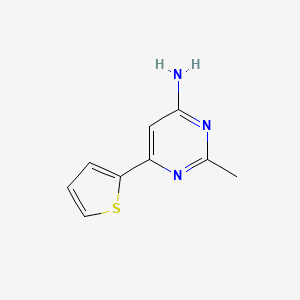
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
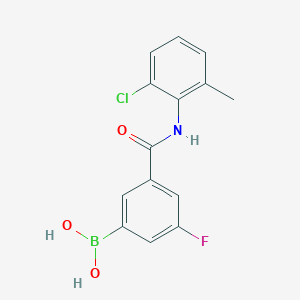
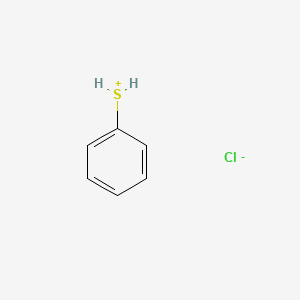

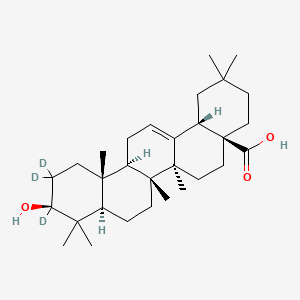

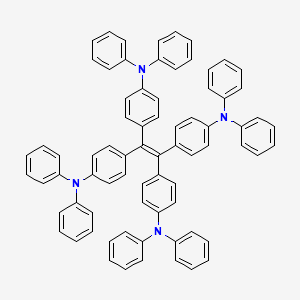
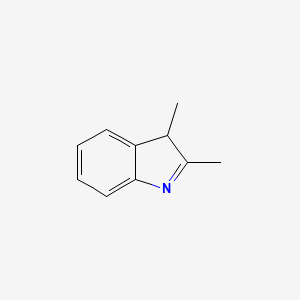
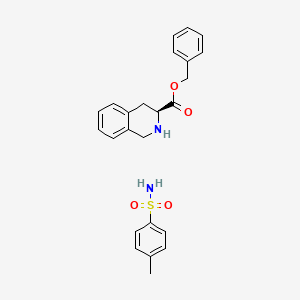
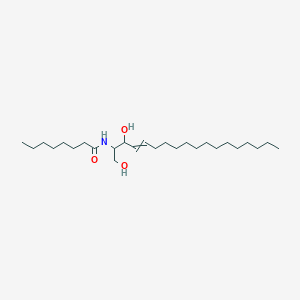
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
